1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with an ethyl group at the first position and a trifluoromethyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl trifluoroacetate in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with altered electronic properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and can be used in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-8-methylquinoline: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
1-Ethyl-8-chloroquinoline: Contains a chloro group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness: 1-Ethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound more stable and reactive compared to its analogs, enhancing its potential for various applications .
Properties
Molecular Formula |
C12H14F3N |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-ethyl-8-(trifluoromethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H14F3N/c1-2-16-8-4-6-9-5-3-7-10(11(9)16)12(13,14)15/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
JSKQNEAANQEOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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